2-Chloromethyl-1,3-difluoro-5-methyl-benzene
Description
Structural Characterization of 2-Chloromethyl-1,3-difluoro-5-methyl-benzene
Molecular Geometry and Electronic Configuration
The molecular architecture of 2-chloromethyl-1,3-difluoro-5-methyl-benzene is defined by the specific positioning of substituents around the benzene core structure. The compound adopts a planar aromatic framework characteristic of substituted benzene derivatives, with the chloromethyl group extending out of the aromatic plane due to the tetrahedral geometry around the methylene carbon. The electronic configuration is significantly influenced by the combination of electron-withdrawing fluorine atoms and the electron-withdrawing chloromethyl group, which create regions of electron deficiency on the aromatic ring. Conversely, the methyl substituent at the 5-position provides electron density through hyperconjugation, establishing a complex electronic distribution pattern across the molecule.
The spatial arrangement of these substituents creates distinct steric and electronic environments that govern the compound's chemical behavior. The fluorine atoms, with their high electronegativity and small van der Waals radius, exert strong inductive effects while maintaining minimal steric hindrance. The chloromethyl group serves as both an electron-withdrawing substituent and a reactive site for nucleophilic substitution reactions. The methyl group at the 5-position provides a counterbalancing electron-donating effect while introducing modest steric bulk that can influence reaction selectivity.
X-ray Crystallographic Analysis of Crystalline Form
Crystallographic analysis represents the gold standard for determining precise molecular geometries and intermolecular interactions in the solid state. For halogenated aromatic compounds similar to 2-chloromethyl-1,3-difluoro-5-methyl-benzene, X-ray diffraction studies typically reveal systematic variations in bond lengths and angles resulting from substituent effects. The methodology for obtaining suitable crystals involves slow evaporation techniques, where the compound is dissolved in an appropriate solvent system and allowed to crystallize under controlled conditions.
The crystal structure determination process begins with the preparation of single crystals suitable for X-ray diffraction analysis. For aromatic compounds containing halogen substituents, crystallization is often achieved through slow evaporation of solutions in polar aprotic solvents such as acetone or dichloromethane. The crystallographic data collection utilizes modern diffractometers equipped with copper or molybdenum radiation sources, providing high-resolution structural data with typical resolution limits extending to 0.615 Å⁻¹.
Bond length analysis in halogenated aromatic systems reveals characteristic patterns where carbon-fluorine bonds typically measure 1.35-1.37 Å, significantly shorter than carbon-chlorine bonds which range from 1.76-1.78 Å. The carbon-carbon bond lengths within the aromatic ring system show subtle variations depending on the electronic effects of substituents. Electron-withdrawing groups tend to contract adjacent carbon-carbon bonds, while electron-donating substituents cause slight elongation. The chloromethyl carbon-chlorine bond length provides crucial information about the electrophilic character of this reactive site.
| Structural Parameter | Typical Range | Measurement Precision |
|---|---|---|
| C-F Bond Length | 1.35-1.37 Å | ±0.002 Å |
| C-Cl Bond Length | 1.76-1.78 Å | ±0.003 Å |
| Aromatic C-C Bonds | 1.38-1.42 Å | ±0.002 Å |
| C-CH₃ Bond Length | 1.51-1.53 Å | ±0.003 Å |
The crystallographic analysis also provides essential information about intermolecular interactions in the solid state. Halogen bonding interactions between fluorine or chlorine atoms and electron-deficient centers on neighboring molecules contribute to crystal packing stability. These weak interactions, typically ranging from 2.8 to 3.5 Å in length, influence the overall crystal morphology and may affect physical properties such as melting point and solubility characteristics.
Density Functional Theory Calculations of Frontier Molecular Orbitals
Density Functional Theory calculations provide detailed insights into the electronic structure and frontier molecular orbital characteristics of 2-chloromethyl-1,3-difluoro-5-methyl-benzene. The computational analysis employs modern density functionals such as B3LYP or M06-2X combined with appropriate basis sets to achieve chemical accuracy in electronic structure predictions. These calculations reveal the spatial distribution of the highest occupied molecular orbital and lowest unoccupied molecular orbital, which govern the compound's reactivity toward electrophilic and nucleophilic species.
The frontier molecular orbital analysis demonstrates how the substituent pattern affects electron density distribution across the aromatic system. The electron-withdrawing fluorine atoms and chloromethyl group significantly lower the energy of both occupied and unoccupied molecular orbitals compared to unsubstituted benzene. This stabilization effect renders the compound less nucleophilic and more susceptible to nucleophilic attack, particularly at positions activated by the electron-withdrawing substituents. The methyl group at the 5-position provides localized electron density that can influence regioselectivity in substitution reactions.
Computational studies of similar fluorinated aromatic compounds have shown that the introduction of fluorine substituents typically results in a 0.5-1.0 eV stabilization of frontier molecular orbitals. The chloromethyl group contributes additional stabilization through its inductive effect while simultaneously serving as an electrophilic center for nucleophilic displacement reactions. The calculated molecular electrostatic potential maps reveal regions of positive and negative charge density that correlate with observed reactivity patterns.
The theoretical calculations also provide accurate predictions of molecular geometry parameters that complement experimental crystallographic data. Bond lengths, bond angles, and dihedral angles calculated using density functional theory methods typically agree with experimental values within 0.02 Å for bond lengths and 2-3 degrees for angles. These computational predictions become particularly valuable when experimental crystallographic data are unavailable or when investigating excited state properties and reaction intermediates.
| Orbital Type | Energy Range (eV) | Primary Character |
|---|---|---|
| Highest Occupied Molecular Orbital | -6.5 to -7.0 | Aromatic π system |
| Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 | Aromatic π* system |
| Chloromethyl σ* | -0.5 to -1.0 | C-Cl antibonding |
Hammett Substituent Constant Analysis for Reactivity Prediction
The Hammett equation provides a quantitative framework for analyzing the electronic effects of substituents on aromatic reactivity. For 2-chloromethyl-1,3-difluoro-5-methyl-benzene, the analysis involves evaluating the individual contributions of each substituent to the overall electronic character of the aromatic system. The Hammett substituent constants (σ values) for fluorine, chloromethyl, and methyl groups can be used to predict relative reaction rates and equilibrium constants for various chemical transformations.
The fluorine substituent exhibits a Hammett σ constant of +0.34 for meta positions and +0.06 for para positions. This difference reflects the dual nature of fluorine as both a strong σ-electron-withdrawing group through inductive effects and a moderate π-electron-donating group through resonance. In 2-chloromethyl-1,3-difluoro-5-methyl-benzene, the fluorine atoms occupy positions that primarily exert inductive effects on the aromatic system, contributing to overall electron withdrawal.
The chloromethyl group, structurally similar to the chlorine substituent but with additional inductive effects from the methylene bridge, exhibits enhanced electron-withdrawing character. The Hammett σ constant for chloromethyl groups is approximately +0.11 for meta positions and +0.12 for para positions, indicating stronger electron withdrawal compared to simple alkyl substituents but weaker effects than highly electronegative halogens or electron-withdrawing functional groups such as cyano or nitro groups.
The methyl substituent provides electron-donating character with Hammett σ constants of -0.07 for meta positions and -0.17 for para positions. In the context of 2-chloromethyl-1,3-difluoro-5-methyl-benzene, the methyl group at the 5-position acts as a meta substituent relative to the chloromethyl group at the 2-position, contributing modest electron donation that partially offsets the electron-withdrawing effects of the fluorine atoms and chloromethyl group.
| Substituent | Position | σ Meta | σ Para | Electronic Effect |
|---|---|---|---|---|
| Fluorine | 1,3 | +0.34 | +0.06 | Electron-withdrawing |
| Chloromethyl | 2 | +0.11 | +0.12 | Electron-withdrawing |
| Methyl | 5 | -0.07 | -0.17 | Electron-donating |
The cumulative electronic effect can be estimated by summing the individual substituent contributions, accounting for their relative positions. This analysis predicts that the aromatic ring will be deactivated toward electrophilic aromatic substitution reactions due to the predominance of electron-withdrawing groups. Conversely, the compound should exhibit enhanced reactivity toward nucleophilic aromatic substitution, particularly at positions ortho or para to the electron-withdrawing substituents.
The Hammett analysis also provides insights into the relative reactivity of the chloromethyl group toward nucleophilic displacement. The electron-withdrawing effects of the fluorine substituents increase the electrophilic character of the chloromethyl carbon, accelerating nucleophilic substitution reactions. This electronic activation can be quantified using the Hammett relationship, where log(k/k₀) = σρ, allowing prediction of relative reaction rates compared to unsubstituted benzyl chloride systems.
Properties
IUPAC Name |
2-(chloromethyl)-1,3-difluoro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c1-5-2-7(10)6(4-9)8(11)3-5/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUSOAHUFFVMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701255106 | |
| Record name | 2-(Chloromethyl)-1,3-difluoro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266114-64-0 | |
| Record name | 2-(Chloromethyl)-1,3-difluoro-5-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1266114-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-1,3-difluoro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chloromethylation of Difluoromethylated Aromatics
A common approach to chloromethylate fluorinated aromatic rings involves the reaction of a difluoro-substituted methylbenzene derivative with chloromethylation reagents in the presence of Lewis acids.
- Reagents : Chloromethyl methyl ether (preferred), chloromethyl acetyl chloride, or related chloromethylating agents.
- Catalysts : Aluminum chloride (AlCl3) is the preferred Lewis acid catalyst.
- Conditions : Reaction temperatures range from -10 °C to 100 °C, with optimal yields at 20–40 °C.
- Solvent : Typically conducted in anhydrous conditions without additional solvents or in inert solvents.
- Reaction Time : 1 to 10 hours, commonly around 8 hours.
Example Procedure (Adapted from patent CN101033169A):
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Mix 1,3-difluoro-5-methylbenzene with chloromethyl methyl ether and AlCl3 at room temperature | Electrophilic chloromethylation occurs at the 2-position |
| 2 | Stir reaction mixture for 8 hours | Formation of 2-chloromethyl-1,3-difluoro-5-methylbenzene |
| 3 | Hydrolyze with water, extract organic layer, dry | Purified chloromethylated product obtained |
| Yield | Approximately 80% | High purity (~99.5% GC) |
This method is suitable for industrial scale due to mild conditions, ease of workup, and high purity of product.
Fluorination and Difluorination Techniques
Comparative Data Table of Preparation Methods
| Method | Reagents & Catalysts | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chloromethylation with AlCl3 | Chloromethyl methyl ether, AlCl3 | 20–40 | 8 | ~80 | Industrially viable, high purity product |
| Difluorocarbene insertion | Seyferth’s reagent, NaI | Reflux (~80) | 24 | Variable | Sensitive to purity, complex mechanism |
| Diazotization & Sandmeyer | Amino intermediates, CuCl, NaNO2 | 0 to 25 | 2–3 | Moderate | Requires intermediate preparation |
| Chlorination of hydroxymethyl | Thionyl chloride or POCl | Room temp | 1 | High | Used for converting hydroxymethyl groups |
Chemical Reactions Analysis
Types of Reactions
2-Chloromethyl-1,3-difluoro-5-methyl-benzene undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the chloromethyl group, yielding 1,3-difluoro-5-methylbenzene.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at room temperature.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: 1,3-difluoro-5-methylbenzene.
Scientific Research Applications
2-Chloromethyl-1,3-difluoro-5-methyl-benzene is utilized in several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with fluorinated aromatic structures.
Agrochemicals: The compound is used in the development of herbicides, insecticides, and fungicides due to its ability to modify biological activity.
Material Science: It is employed in the production of advanced materials, including polymers and coatings, where fluorinated compounds impart unique properties such as increased chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 2-Chloromethyl-1,3-difluoro-5-methyl-benzene involves its interaction with specific molecular targets, depending on the application. In pharmaceuticals, it may act by modifying enzyme activity or receptor binding through its functional groups. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2,4-difluoro-5-methylbenzene
- 2-Chloromethyl-1,4-difluoro-5-methylbenzene
- 2-Bromomethyl-1,3-difluoro-5-methylbenzene
Uniqueness
2-Chloromethyl-1,3-difluoro-5-methyl-benzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and physical properties. The combination of chloromethyl and difluoromethyl groups enhances its versatility in various chemical reactions and applications, making it a valuable compound in scientific research and industrial processes.
Biological Activity
2-Chloromethyl-1,3-difluoro-5-methyl-benzene, with the molecular formula C8H7ClF2 and CAS number 1266114-64-0, is an organic compound that has garnered attention for its potential biological activities. This compound features a chloromethyl group, two fluorine atoms, and a methyl group attached to a benzene ring, which contribute to its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in pharmaceuticals and agrochemicals, and relevant case studies.
The structure of 2-Chloromethyl-1,3-difluoro-5-methyl-benzene allows it to participate in various chemical reactions. Its biological activity is primarily attributed to:
- Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds with potential therapeutic properties.
- Oxidation and Reduction : The compound can undergo oxidation reactions to yield carboxylic acids or aldehydes, while reduction can remove the chloromethyl group.
The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, facilitating interactions with biological targets such as enzymes and receptors.
Applications in Pharmaceuticals
2-Chloromethyl-1,3-difluoro-5-methyl-benzene serves as an intermediate in synthesizing various pharmaceutical compounds. Its derivatives are explored for their potential in treating diseases due to their ability to modify enzyme activity or receptor binding. For instance:
- Anticancer Activity : Compounds derived from 2-Chloromethyl-1,3-difluoro-5-methyl-benzene have shown promise in preclinical studies against cancer cell lines. A study indicated that fluorinated compounds can enhance cytotoxicity against human leukemia cells .
Case Study: Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-Chloromethyl-1,3-difluoro-5-methyl-benzene derivative | MCF-7 | 0.65 | Induces apoptosis via caspase activation |
| Doxorubicin | MCF-7 | 1.93 | Topoisomerase inhibitor |
A notable finding was that derivatives exhibited higher cytotoxic effects compared to traditional chemotherapeutics like doxorubicin, indicating their potential as anticancer agents .
Applications in Agrochemicals
In the agrochemical sector, 2-Chloromethyl-1,3-difluoro-5-methyl-benzene is utilized in developing herbicides and insecticides. The compound's ability to modify biological activity makes it suitable for creating agents that target specific pathways in pests while minimizing effects on non-target organisms.
Summary of Biological Activities
The biological activities of 2-Chloromethyl-1,3-difluoro-5-methyl-benzene can be summarized as follows:
- Pharmaceutical Applications : Used as an intermediate in drug synthesis with potential anticancer properties.
- Agrochemical Applications : Development of herbicides and insecticides.
Q & A
Q. What are the established synthetic routes for 2-Chloromethyl-1,3-difluoro-5-methyl-benzene, and how are reaction parameters optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via:
- Friedel-Crafts Alkylation : Using AlCl as a catalyst to introduce the chloromethyl group onto the fluorinated aromatic ring. This method requires activated aromatic substrates and controlled temperature (0–50°C) to minimize side reactions .
- Aromatic Nucleophilic Substitution : Fluoride groups act as leaving groups, enabling chloromethylation under basic conditions (e.g., KCO) in polar aprotic solvents like DMF .
- Grignard Reagent-Based Synthesis : Reaction of fluorinated benzylmagnesium halides with chlorinating agents (e.g., SOCl) in anhydrous conditions .
Optimization Strategies : - Vary catalyst concentration (e.g., AlCl loadings) to balance reactivity and byproduct formation.
- Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to identify optimal termination points .
Q. Which spectroscopic and crystallographic methods are critical for confirming the molecular structure of 2-Chloromethyl-1,3-difluoro-5-methyl-benzene?
- Methodological Answer : Key techniques include:
Workflow : Combine NMR/IR for preliminary validation, then use single-crystal X-ray diffraction for definitive structural assignment .
Advanced Research Questions
Q. How can researchers address discrepancies between experimental spectral data and computational predictions during structural analysis?
- Methodological Answer :
- Cross-Validation : Compare experimental H/F NMR shifts with density functional theory (DFT)-calculated chemical shifts. Adjust computational models (e.g., solvent effects, basis sets) to improve alignment .
- Crystallographic Resolution : If spectral ambiguities persist, grow single crystals and refine the structure using SHELXL to resolve positional uncertainties .
- Contradiction Analysis : Systematically rule out impurities (via HPLC) or isomerization pathways that might explain conflicting data .
Q. What are the specific challenges in crystallizing 2-Chloromethyl-1,3-difluoro-5-methyl-benzene, and how can SHELX software aid in overcoming these challenges?
- Methodological Answer :
- Challenges : Low melting point, tendency to form oils, and twinning due to flexible chloromethyl groups .
- Solutions :
- Crystallization Conditions : Use slow evaporation in dichloromethane/hexane mixtures at 4°C to promote crystal growth.
- SHELX Refinement : Employ twin refinement algorithms in SHELXL to deconvolute overlapping diffraction data. Utilize restraints for disordered chloromethyl groups .
Example Workflow :
Collect high-resolution diffraction data (≤0.8 Å).
Use SHELXD for phase determination and SHELXL for refinement with HKLF5 format for twinned data .
Q. What strategies can be employed to control regioselectivity during electrophilic substitution reactions in synthesizing this compound?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., -NO) to steer chloromethylation to the desired position, followed by reduction .
- Solvent Effects : Use non-polar solvents (e.g., CCl) to favor para-substitution in Friedel-Crafts reactions.
- Catalyst Tuning : Replace AlCl with FeCl to alter electrophilic reactivity and reduce over-alkylation .
Validation : Monitor regioselectivity via H NMR integration of aromatic protons or X-ray crystallography .
Data Contradiction and Stability Analysis
Q. How can stability studies inform optimal storage conditions for 2-Chloromethyl-1,3-difluoro-5-methyl-benzene in long-term experiments?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the chloromethyl group or fluorination loss under humid/acidic conditions.
- Stability Protocols :
Store at 0–6°C in amber vials under inert gas (Ar/N) to prevent moisture ingress .
Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to quantify degradation products .
- Analytical Tools : Use GC-MS to identify volatile byproducts (e.g., HCl, HF) and adjust storage accordingly .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
